2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of tetrazole derivatives This compound is characterized by the presence of a tetrazole ring, an ethoxyphenyl group, and an o-tolylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, starting from commercially available reagents. The general synthetic route includes the formation of the tetrazole ring, followed by the introduction of the ethoxyphenyl and o-tolylacetamide groups. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium tert-butoxide (t-BuOK). The reaction mixture is usually heated to around 100°C for a couple of hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency and yield of the production process. Safety measures are crucial when handling reagents and solvents, especially on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The ethoxyphenyl and o-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl and o-tolylacetamide groups contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide
- 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide
- 2-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide
Uniqueness
Compared to these similar compounds, 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(o-tolyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties and applications .
Properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-3-25-15-10-8-14(9-11-15)23-18(20-21-22-23)26-12-17(24)19-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVCCLVDBDZLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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